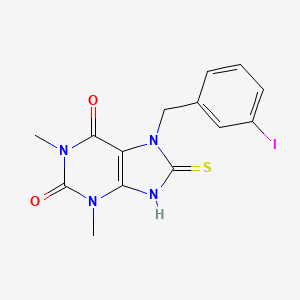![molecular formula C27H24N2O5 B13378504 ethyl 4-[(2E)-2-[(2Z)-2-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-4-oxo-1H-quinazolin-3-yl]benzoate](/img/structure/B13378504.png)
ethyl 4-[(2E)-2-[(2Z)-2-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-4-oxo-1H-quinazolin-3-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl)benzoate is a complex organic compound with a molecular formula of C27H24N2O5 This compound is characterized by its quinazolinone core structure, which is often associated with various biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where the quinazolinone derivative is reacted with a suitable vinyl halide in the presence of a palladium catalyst.
Attachment of the Ethoxy and Hydroxyphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions, where the quinazolinone derivative is treated with ethoxy and hydroxyphenyl reagents under acidic or basic conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 4-(2-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-(2-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 4-(2-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl)benzoate involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The ethoxy and hydroxyphenyl groups can further enhance its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
- 4-(2-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl)benzoic acid
- Ethyl 4-(2-[2-(3-methoxy-4-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl)benzoate
- 4-(2-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl)benzamide
Uniqueness
Ethyl 4-(2-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and hydroxyphenyl groups enhances its potential for various applications compared to similar compounds.
特性
分子式 |
C27H24N2O5 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
ethyl 4-[2-[(E)-2-(3-ethoxy-4-hydroxyphenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoate |
InChI |
InChI=1S/C27H24N2O5/c1-3-33-24-17-18(9-15-23(24)30)10-16-25-28-22-8-6-5-7-21(22)26(31)29(25)20-13-11-19(12-14-20)27(32)34-4-2/h5-17,30H,3-4H2,1-2H3/b16-10+ |
InChIキー |
FTBOKINSIWFRFV-MHWRWJLKSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)OCC)O |
正規SMILES |
CCOC1=C(C=CC(=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)OCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-adamantyl)-4-{[(4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-1,6-dihydro-5(2H)-pyrimidinylidene)methyl]amino}benzamide](/img/structure/B13378430.png)
![6-[2-[[(Z)-(3-methyl-1-naphthalen-2-yl-5-oxopyrazol-4-ylidene)methyl]amino]phenyl]-3-methylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B13378436.png)
![N'-[(E)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylacetohydrazide](/img/structure/B13378440.png)
![ethyl (5Z)-5-[[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378452.png)

![ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378460.png)
![methyl 2-[4-[(E)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B13378469.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13378478.png)
![4-[2-(1-acetyl-2-oxopropylidene)hydrazino]-N,N-diethylbenzenesulfonamide](/img/structure/B13378488.png)
![N-[(2-ethoxyphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B13378496.png)
![(5Z)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(2-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378509.png)
![(5Z)-5-[[[6-[2-hydroxyethyl(methyl)amino]-1,3-dioxobenzo[de]isoquinolin-2-yl]amino]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B13378517.png)
![ethyl 2-[2-iodo-6-methoxy-4-[(E)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B13378521.png)
![2-Methyl-2-{[(3-methylthiophen-2-YL)methyl]amino}propan-1-OL](/img/structure/B13378524.png)
